Regioselective Lithiation at C5 Position of 2,3-Dibromofuran
2,3-Dibromofuran undergoes initial lithiation exclusively at the C5 position, a behavior not observed in 2,5-dibromofuran. When treated with lithium diisopropylamide (LDA) under optimized conditions, the resulting 5-lithio-2,3-dibromofuran intermediate can be trapped with electrophiles to afford 5-substituted 2,3-dibromofurans [1].
| Evidence Dimension | Site of initial lithiation |
|---|---|
| Target Compound Data | C5 |
| Comparator Or Baseline | 2,5-Dibromofuran: Lithiation occurs at a different position, leading to alternative substitution patterns |
| Quantified Difference | Exclusive C5 lithiation vs. alternative site selectivity |
| Conditions | LDA, -80 °C, slow addition of educt to base |
Why This Matters
This regioselectivity provides a unique entry point for further functionalization at the 5-position, enabling access to specific substitution patterns that are not attainable from other dibromofuran isomers.
- [1] Fröhlich, J.; Hametner, C. First halogen dance reactions and their selective prevention on bromofurans. ECTOC/echet96. Institute of Organic Chemistry, Technical University of Vienna. View Source
